![molecular formula C19H23N3O2S B3015050 2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone CAS No. 894000-85-2](/img/structure/B3015050.png)
2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone
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Overview
Description
Scientific Research Applications
Anticancer Activity
Research has demonstrated the synthesis of new series of pyridazinone derivatives, including structures related to "2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone," aiming to explore their potential anticancer activities. For instance, a study focused on synthesizing 3(2h)-one pyridazinone derivatives and evaluating their anticancer activity through molecular docking studies. These compounds exhibited significant antioxidant activity, which contributes to their potential anticancer properties, as determined by in-vitro antioxidant activity assays and molecular docking with cyclin-dependent kinase protein and DNA-hexamer ATGCAT (Mehvish & Kumar, 2022).
Anti-inflammatory and Analgesic Activities
The compound's derivatives have been synthesized and evaluated for their in vivo anti-inflammatory and analgesic activities. A study identified a specific derivative as an ideal anti-inflammatory agent with remarkable selectivity for the COX-2 enzyme, without ulcerogenic and cardiovascular side effects. This research highlights the compound's potential in developing safer anti-inflammatory and analgesic medications (Sharma & Bansal, 2016).
Antimicrobial Activity
Derivatives of "this compound" have also been investigated for their antimicrobial activity. Studies synthesizing new pyridine derivatives have shown variable and modest activity against investigated strains of bacteria and fungi, indicating the compound's potential application in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antiparkinsonian Activities
Additionally, research into substituted pyridine derivatives prepared from related compounds has unveiled good analgesic and antiparkinsonian activities. These findings suggest the compound's derivatives' potential utility in treating Parkinson's disease and related neurodegenerative disorders, showcasing the versatility of this chemical scaffold in therapeutic applications (Amr, Maigali, & Abdulla, 2008).
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Related compounds such as sgx523 have been identified as selective inhibitors of the receptor tyrosine kinase met . MET is implicated in the development and progression of cancer .
Mode of Action
This inhibition disrupts the normal function of the MET receptor, which can lead to the activation of apoptosis signaling cascades .
Biochemical Pathways
Based on the action of similar compounds, it can be inferred that the compound may affect pathways related to cell growth and proliferation, particularly those involving the met receptor .
Result of Action
Based on the action of similar compounds, it can be inferred that the compound may lead to the inhibition of cell growth and proliferation, potentially leading to cell death .
properties
IUPAC Name |
2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-2-24-16-8-6-15(7-9-16)17-10-11-18(21-20-17)25-14-19(23)22-12-4-3-5-13-22/h6-11H,2-5,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTJCIBVHWBJFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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